molecular formula C7H11NO B14194252 3-(Dimethylamino)penta-2,4-dienal CAS No. 920518-67-8

3-(Dimethylamino)penta-2,4-dienal

Cat. No.: B14194252
CAS No.: 920518-67-8
M. Wt: 125.17 g/mol
InChI Key: LIYFNWYFAMNSER-UHFFFAOYSA-N
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Description

3-(Dimethylamino)penta-2,4-dienal is an organic compound characterized by a conjugated diene system and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)penta-2,4-dienal can be achieved through several methods. One common approach involves the Claisen-Cope rearrangement of pyrolytic products of corresponding acetals, followed by condensation reactions . Another method includes the preparation from pyridinium salts, which are known to yield aminopentadienals .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as large-scale condensation reactions and rearrangements, can be adapted for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)penta-2,4-dienal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Depending on the reagents used, substituted dienals or other derivatives can be formed.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)penta-2,4-dienal involves its ability to participate in various chemical reactions due to its conjugated diene system and aldehyde group. The compound can act as both a nucleophile and an electrophile, making it versatile in chemical synthesis . Its molecular targets and pathways are primarily related to its reactivity with other chemical species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)penta-2,4-dienal is unique due to its dimethylamino group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of nonlinear optical materials and other specialized applications .

Properties

CAS No.

920518-67-8

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

3-(dimethylamino)penta-2,4-dienal

InChI

InChI=1S/C7H11NO/c1-4-7(5-6-9)8(2)3/h4-6H,1H2,2-3H3

InChI Key

LIYFNWYFAMNSER-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=CC=O)C=C

Origin of Product

United States

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